N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide
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Overview
Description
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the Schiff base moiety allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Uniqueness
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide is unique due to its specific structural features, such as the presence of both the pyrazole and benzohydrazide moietiesCompared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C24H20N4O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C24H20N4O/c1-18-12-14-20(15-13-18)24(29)26-25-16-21-17-28(22-10-6-3-7-11-22)27-23(21)19-8-4-2-5-9-19/h2-17H,1H3,(H,26,29)/b25-16+ |
InChI Key |
TWHUQONFVAFFHM-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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